(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid
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Overview
Description
(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a methyl group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The compound can be reduced to form corresponding boranes.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Phenols
Reduction: Boranes
Substitution: Biaryl compounds
Scientific Research Applications
(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in the design of enzyme inhibitors and molecular probes. The boronic acid group can interact with active sites of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Lacks the methyl and piperidine substituents, making it less sterically hindered and potentially less selective in certain reactions.
(3-Methylphenyl)boronic acid: Similar structure but lacks the piperidine ring, which may affect its binding properties and reactivity.
(3-Piperidinylphenyl)boronic acid: Similar structure but lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
(3-Methyl-5-(piperidin-3-yl)phenyl)boronic acid is unique due to the presence of both the methyl and piperidine substituents, which can enhance its binding affinity and selectivity in various applications. These structural features make it a valuable compound in the development of specialized materials and pharmaceuticals .
Properties
Molecular Formula |
C12H18BNO2 |
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Molecular Weight |
219.09 g/mol |
IUPAC Name |
(3-methyl-5-piperidin-3-ylphenyl)boronic acid |
InChI |
InChI=1S/C12H18BNO2/c1-9-5-11(7-12(6-9)13(15)16)10-3-2-4-14-8-10/h5-7,10,14-16H,2-4,8H2,1H3 |
InChI Key |
SIGHWUAGOZZZEP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)C2CCCNC2)C)(O)O |
Origin of Product |
United States |
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